molecular formula C14H13BrN2O2S B13506298 2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester

2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester

Cat. No.: B13506298
M. Wt: 353.24 g/mol
InChI Key: CJJLPBIOTMPNRZ-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound featuring a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the bromination of a thiazolo[5,4-c]pyridine derivative followed by esterification with benzyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiazolo[5,4-c]pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Benzyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
  • 2-Bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Uniqueness

Benzyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

benzyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H13BrN2O2S/c15-13-16-11-6-7-17(8-12(11)20-13)14(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

CJJLPBIOTMPNRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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